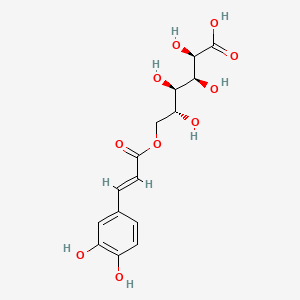

trans-Caffeoyl-6-O-D-gluconic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H18O10 |

|---|---|

Molecular Weight |

358.30 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-6-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |

InChI |

InChI=1S/C15H18O10/c16-8-3-1-7(5-9(8)17)2-4-11(19)25-6-10(18)12(20)13(21)14(22)15(23)24/h1-5,10,12-14,16-18,20-22H,6H2,(H,23,24)/b4-2+/t10-,12-,13+,14-/m1/s1 |

InChI Key |

IZTWJFXKOMYWBU-XAVAJTHBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling trans-Caffeoyl-6-O-D-gluconic acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Caffeoyl-6-O-D-gluconic acid, a member of the diverse class of caffeic acid derivatives. While specific research on this exact compound is limited, this document synthesizes available data on closely related caffeoyl glycosides to offer insights into its potential natural sources, proposed isolation and purification methodologies, and biosynthetic origins.

Natural Sources of Caffeoyl Glycosides

| Compound Class | Specific Compound(s) | Plant Source(s) | Plant Part(s) | Quantitative Data | Reference(s) |

| Caffeoylquinic Acids | Caffeic acid, 5-Caffeoylquinic acid, di-Caffeoylquinic acid isomers, 4-Feruloyl-5-caffeoylquinic acid, 3,4,5-tri-Caffeoylquinic acid | Mexican Sweet Potato Accessions (Ipomoea batatas) | Leaves | 3,4,5-tri-CQA: 44.73 to 193.22 mg/100 g DW; 4F-5CQA: 139.46 to 419.99 mg/100 g DW | |

| Caffeoyl Glycosides | Scrocaffeside A-C, 4-O-β-D-glucopyranosyl caffeic acid | Picrorhiza scrophulariiflora | Roots | Not specified | [3] |

| Caffeoyl-Flavonol Glycosides | 3'-caffeoylquercetin 3,7-glycosides, 3'-caffeoylquercetin 3-glycoside, 4'-caffeoylkaempferol 3,7-glycosides | Freesia x hybrida | Yellow and White Petals | Not specified | [4] |

| Caffeoylquinic Acids | 3,5-dicaffeoylquinic acid | Tanacetum parthenium | Aerial parts | 30.08 g/kg | [5] |

| Caffeoylquinic Acids | Chicoric acid | Taraxacum officinale | Aerial parts | 34.08 g/kg | [5] |

| Caffeic Acid Derivatives | Caftaric acid, Chlorogenic acid, Chicoric acid, Cynarin, Echinacoside | Echinacea purpurea | Not specified | Not specified | [6] |

| Caffeoylmalic Acid | Caffeoylmalic acid | Urtica dioica | Not specified | Not specified | [7] |

| Caffeic Acid | Caffeic acid | White wines | - | Average of 2.5 mg/L | [8] |

Biosynthesis of Caffeoyl Derivatives

Caffeic acid and its derivatives are synthesized in plants primarily through the shikimic acid pathway.[2] This pathway begins with aromatic amino acids, typically phenylalanine, which is converted to cinnamic acid. Subsequent enzymatic reactions lead to the formation of caffeic acid. The diverse range of caffeoyl derivatives, including glycosides, arises from the esterification of caffeic acid with various sugar molecules, a process catalyzed by specific glucosyltransferases.[2][9] The biosynthesis of caffeoylquinic acids, for instance, can occur through several pathways involving the transfer of a caffeoyl group to quinic acid.[10]

Proposed Experimental Protocols for Isolation and Purification

Based on established methods for isolating related caffeoyl glycosides, a general protocol for the extraction and purification of this compound from a plant matrix can be proposed. The following workflow outlines the key steps.

General Extraction and Fractionation

-

Plant Material Preparation : The selected plant material (e.g., leaves, roots) should be dried and finely powdered to increase the surface area for extraction.

-

Solvent Extraction : The powdered material is typically extracted with a polar solvent. Common choices include 90% ethanol (B145695) or methanol, often under reflux to enhance extraction efficiency.[3] The extraction is usually repeated multiple times to ensure maximum yield.

-

Solvent Removal : The combined extracts are concentrated under reduced pressure (e.g., using a rotary evaporator) to remove the solvent.

-

Solvent Partitioning : The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step helps to separate compounds based on their polarity, with highly polar glycosides typically concentrating in the n-butanol fraction.[11]

Chromatographic Purification

-

Column Chromatography : The enriched fraction (e.g., n-butanol fraction) is subjected to column chromatography for further separation.

-

Silica Gel Chromatography : A common initial step, eluting with a gradient of solvents like petroleum ether/ethyl acetate or chloroform/methanol, with increasing polarity.[3]

-

Sephadex LH-20 Chromatography : This size-exclusion chromatography is effective for separating phenolic compounds. Elution is typically performed with methanol.[3]

-

Macroporous Resin Chromatography : This technique can also be employed for the initial cleanup and enrichment of glycosides from the crude extract.[12]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, preparative HPLC is the method of choice.

-

Stationary Phase : A reversed-phase column, such as a C18 column, is commonly used.[13]

-

Mobile Phase : A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.2% ortho-phosphoric acid or 0.3% acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[11][13]

-

Detection : A UV detector, often set at a wavelength around 325 nm where caffeic acid derivatives show strong absorbance, is used to monitor the separation.[13]

-

Structural Elucidation

The structure of the purified compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like HMQC and HMBC) and Mass Spectrometry (MS).[3][14]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of caffeoyl glycosides from a plant source.

Caption: General workflow for the isolation and purification of caffeoyl glycosides.

Conclusion

While direct experimental data on this compound remains to be established, this guide provides a robust framework for researchers based on the extensive knowledge of related caffeic acid derivatives. The outlined natural sources serve as a starting point for screening potential plant candidates, and the detailed isolation and purification protocols offer a practical methodology for its successful extraction and characterization. Further research into this specific compound could unveil novel bioactive properties and contribute to the development of new therapeutic agents.

References

- 1. HPLC Method for Determination of Caffeic Acid on Newcrom BH | SIELC Technologies [sielc.com]

- 2. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3′-Caffeoylquercetin Glycosides and 4′-Caffeoylkaempferol Glycosides—Novel Antioxidant Flavonoids Discovered in the Freesia Yellow Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antidiabetic Properties of Caffeoylmalic Acid, a Bioactive Natural Compound Isolated from Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAFFEIC ACID - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]

- 13. wjpmr.com [wjpmr.com]

- 14. mdpi.com [mdpi.com]

The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of trans-Caffeoyl-6-O-D-gluconic acid in Evodia rutaecarpa

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Evodia rutaecarpa, a plant with a rich history in traditional medicine, is a known producer of a diverse array of secondary metabolites. Among these is trans-caffeoyl-6-O-D-gluconic acid, a phenylpropanoid derivative. Despite its isolation and characterization, the precise biosynthetic pathway of this compound within E. rutaecarpa has not been fully elucidated in published literature. This technical guide synthesizes established principles of plant biochemistry to propose a hypothetical, multi-stage biosynthetic pathway for this compound in Evodia rutaecarpa. The proposed pathway integrates the general phenylpropanoid pathway, the formation of D-gluconic acid from glucose, and a final esterification step. This document provides a foundational framework for future research, including detailed, adaptable experimental protocols and conceptual diagrams to guide the validation of this proposed metabolic route. While direct quantitative data for this specific pathway in E. rutaecarpa is not currently available, this guide presents analogous data from other plant species to provide a relevant biochemical context.

Proposed Biosynthesis Pathway

The formation of this compound is hypothesized to be a three-part process:

-

Part I: The Phenylpropanoid Pathway: Synthesis of the Caffeoyl Moiety.

-

Part II: The Glucose Oxidation Pathway: Synthesis of the D-Gluconic Acid Moiety.

-

Part III: The Final Conjugation: Esterification of the two precursors.

Metabolomic analyses of Evodia rutaecarpa have confirmed the presence of various phenylpropanoids, which strongly supports the activity of the upstream portion of this proposed pathway.[1]

Part I: Phenylpropanoid Pathway to Caffeic Acid

This is a near-universal pathway in higher plants for the synthesis of a wide range of phenolic compounds.[2][3][4] It begins with the amino acid L-phenylalanine.

-

L-Phenylalanine to trans-Cinnamic Acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is the committed step of the phenylpropanoid pathway.[5]

-

trans-Cinnamic Acid to p-Coumaric Acid: Catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.[2][6]

-

p-Coumaric Acid to Caffeic Acid: This hydroxylation is catalyzed by p-Coumarate 3-hydroxylase (C3H) .[7][8][9]

-

Activation of Caffeic Acid: Caffeic acid is activated to its coenzyme A thioester, Caffeoyl-CoA , by 4-Coumarate-CoA ligase (4CL) . This activation is crucial for the subsequent transferase-catalyzed reaction.[2]

Part II: Formation of D-Gluconic Acid

D-Gluconic acid is an oxidized form of D-glucose. Its formation in plants is associated with pathways like the pentose (B10789219) phosphate (B84403) pathway and ascorbate (B8700270) biosynthesis.[10][11][12]

-

D-Glucose to D-Glucono-1,5-lactone: This oxidation is catalyzed by Glucose-6-phosphate Dehydrogenase (G6PDH) or a similar glucose dehydrogenase.[11]

-

D-Glucono-1,5-lactone to D-Gluconic Acid: The lactone ring is hydrolyzed to the open-chain carboxylic acid by Gluconolactonase (GNL) . This hydrolysis can also occur spontaneously.[12][13]

Part III: Final Conjugation

This is the key, and as of now, the most speculative step in the pathway. It involves the formation of an ester bond between the carboxyl group of the caffeoyl moiety and the 6-hydroxyl group of D-gluconic acid. This reaction is likely catalyzed by an acyltransferase. While diacylglycerol acyltransferases have been identified in E. rutaecarpa, they are unlikely candidates.[14][15] A more plausible enzyme is a specific Caffeoyl-CoA:D-gluconic acid 6-O-acyltransferase .

Metabolic studies in rats administered E. rutaecarpa extracts have shown the presence of glucuronide conjugates, indicating the plant possesses the genetic framework for UDP-sugar-dependent transferases (UGTs).[1] While the formation of an ester with gluconic acid is distinct from glucuronidation, it points to a potential family of enzymes capable of such conjugations.[16][17][18]

Quantitative Data (Analogous Systems)

As no specific quantitative data for the biosynthesis of this compound in E. rutaecarpa is available, the following table provides representative data for key enzyme families from other plant species to serve as a benchmark for future research.

| Enzyme Family | Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 260 | N/A | [General Plant Biochemistry] |

| C4H | Helianthus tuberosus | trans-Cinnamic acid | 10 | N/A | [General Plant Biochemistry] |

| 4CL | Glycine max | Caffeic acid | 19 | N/A | [General Plant Biochemistry] |

| UGT | Vitis vinifera | UDP-Glucose | 200-500 | N/A | [General Plant Biochemistry] |

Note: N/A indicates data not available in a comparable unit. Km values indicate substrate affinity (lower is higher).

Experimental Protocols

The following protocols are generalized methodologies that can be adapted to investigate the proposed biosynthetic pathway in Evodia rutaecarpa.

Metabolite Extraction from E. rutaecarpa Tissue

This protocol is designed for the extraction of semi-polar metabolites like phenylpropanoids.

-

Sample Preparation: Harvest fresh plant material (e.g., nearly ripe fruits) and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

To ~100 mg of powdered tissue, add 1 mL of an 80% methanol (B129727) (MeOH) / 20% water (H2O) solution pre-chilled to -20°C.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes, with intermittent vortexing.

-

-

Clarification:

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microfuge tube.

-

-

Analysis: The supernatant can be directly analyzed by HPLC or LC-MS or dried under nitrogen gas and reconstituted in a suitable solvent for analysis.

General Enzyme Assay for Phenylalanine Ammonia-Lyase (PAL)

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

-

Protein Extraction: Homogenize powdered plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and protease inhibitors). Centrifuge to pellet cell debris and use the supernatant as the crude enzyme extract.

-

Reaction Mixture:

-

800 µL of 100 mM Tris-HCl buffer, pH 8.8.

-

100 µL of 60 mM L-phenylalanine solution.

-

100 µL of crude enzyme extract.

-

-

Measurement:

-

Initiate the reaction by adding the enzyme extract.

-

Immediately measure the absorbance at 290 nm using a spectrophotometer.

-

Continue to record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

The rate of change in absorbance is proportional to PAL activity.

-

Workflow for Enzyme Identification

The following workflow outlines the steps to identify the novel acyltransferase responsible for the final conjugation.

Regulatory and Signaling Pathways

The phenylpropanoid pathway is tightly regulated by various factors, including developmental cues and environmental stresses such as UV light and pathogen attack.[2][4] This regulation often occurs at the transcriptional level, with transcription factor families like MYB, bHLH, and WRKY controlling the expression of key biosynthetic genes such as PAL and 4CL. While specific regulatory networks for this compound biosynthesis in E. rutaecarpa are unknown, it is plausible that they are integrated with the general phenylpropanoid regulatory network.

Conclusion and Future Directions

This technical guide puts forth a robust, biochemically plausible, yet hypothetical pathway for the biosynthesis of this compound in Evodia rutaecarpa. The core challenge for the scientific community is the identification and characterization of the specific enzymes involved, particularly the proposed Caffeoyl-CoA:D-gluconic acid 6-O-acyltransferase. The provided protocols and workflows offer a clear roadmap for this endeavor. Future research should focus on transcriptomic and proteomic analyses of E. rutaecarpa tissues actively producing this compound to identify candidate genes. Subsequent heterologous expression and in vitro assays will be essential for validating enzyme function. A complete understanding of this pathway will not only fill a gap in our knowledge of plant secondary metabolism but may also open avenues for the biotechnological production of this and related bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 3. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 4. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 5. The Phenylpropanoid Pathway in Arabidopsis [bioone.org]

- 6. Transcriptomic analyses reveal the potential regulators of the storage root skin color in sweet potato [PeerJ] [peerj.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of coumarate 3-hydroxylase down-regulation on lignin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Coumarate 3-hydroxylase in the lignin biosynthesis pathway is a cytosolic ascorbate peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gluconolactonase - Wikipedia [en.wikipedia.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Quinolone alkaloids, diacylglycerol acyltransferase inhibitors from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 18. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]

Spectroscopic and Bioactivity Profile of trans-Caffeoyl-6-O-D-gluconic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for trans-Caffeoyl-6-O-D-gluconic acid, a phenolic acid isolated from the aqueous extract of Fructus Euodiae. While detailed Nuclear Magnetic Resonance (NMR) data from its primary isolation and characterization is not publicly available in detail, this document compiles mass spectrometry (MS) information and typical experimental protocols. Furthermore, a representative signaling pathway is presented to illustrate the potential biological activities of this class of compounds.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the structural confirmation of this compound and its derivatives. The data presented below is based on analyses of closely related caffeoylgluconic acid compounds.

| Ion/Fragment | Formula | m/z (Observed) | m/z (Calculated) | Notes |

| [M-H]⁻ | C₁₅H₁₇O₁₀⁻ | 357.0822 | 357.0827 | Pseudomolecular ion in negative ion mode. |

| Caffeoyl moiety | C₉H₇O₄⁻ | 179.0344 | 179.0344 | Characteristic fragment ion resulting from the cleavage of the ester bond. |

| Quinic acid moiety | C₇H₁₁O₆⁻ | 191.0556 | 191.0556 | While not directly part of the title compound, this is a common fragment in related caffeoylquinic acids. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive ¹H and ¹³C NMR spectroscopic data for this compound, including chemical shifts (δ) and coupling constants (J), is not available in the public domain at the time of this writing. This information is likely contained within the primary literature describing its isolation ("A new caffeoylgluconic acid derivative from the nearly ripe fruits of Evodia rutaecarpa," He Y, et al., 2015), but the full-text data is not accessible through open search.

Based on the known structure, the following characteristic signals would be expected in the ¹H and ¹³C NMR spectra:

-

¹H NMR:

-

Signals corresponding to the protons of the trans-caffeoyl moiety, including two vinylic protons with a large coupling constant (typically >15 Hz) and three aromatic protons.

-

A series of overlapping signals in the upfield region corresponding to the protons of the D-gluconic acid moiety.

-

-

¹³C NMR:

-

Signals for the nine carbons of the caffeoyl group, including a carbonyl carbon of the ester, two olefinic carbons, and six aromatic carbons (two of which are oxygenated).

-

Signals for the six carbons of the gluconic acid moiety, including a carboxylic acid carbon and several oxygenated methine and methylene (B1212753) carbons.

-

Experimental Protocols

The following is a generalized protocol for the isolation and spectroscopic analysis of this compound, based on methodologies reported for similar compounds.

Isolation and Purification

An experimental workflow for the isolation of this compound is outlined below.

Chemical and physical properties of "trans-Caffeoyl-6-O-D-gluconic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of trans-Caffeoyl-6-O-D-gluconic acid, a naturally occurring phenolic acid. Isolated from the nearly ripe fruits of Evodia rutaecarpa, this compound is of interest to the scientific community for its potential biological activities, likely stemming from its constituent moieties: caffeic acid and gluconic acid. This document collates available data on its chemical structure, and physical properties, and explores its potential biological functions based on related compounds. Experimental protocols for isolation and characterization are discussed, and potential signaling pathways are visualized. Due to the limited availability of specific experimental data for this compound, some information is inferred from its parent molecules and related derivatives, which is explicitly noted.

Chemical and Physical Properties

This compound is a derivative of caffeic acid, a well-known antioxidant, and D-gluconic acid, a mild organic acid. Its chemical structure combines the characteristic dihydroxyphenyl propenoic acid feature of caffeic acid with the polyhydroxy carboxylate structure of gluconic acid.

Chemical Identification

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O₁₀ | [1] |

| Molecular Weight | 358.30 g/mol | [1] |

| IUPAC Name | D-Gluconic acid, 6-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate] | Inferred |

| CAS Number | 1147861-80-0 | [1] |

| Natural Sources | Nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth. | [2] |

Physicochemical Properties

| Property | This compound | Caffeic Acid (for comparison) | D-Gluconic Acid (for comparison) |

| Melting Point | Data not available | 223-225 °C (decomposes) | 131 °C[3] |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in water and polar organic solvents | Slightly soluble in water, soluble in hot water, ethanol (B145695), and acetone | Freely soluble in water (316 g/L at 25°C), slightly soluble in alcohol, insoluble in ether and most other organic solvents[3][4] |

| Appearance | Data not available | Yellowish crystals | White, crystalline powder or granules[3] |

Spectral Data

Detailed ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. Mass spectrometry data has been reported in the context of its isolation.

Mass Spectrometry (MS): High-resolution mass spectrometry is a key technique for the identification of this compound. While specific spectra are not publicly available, the fragmentation pattern would be expected to show losses corresponding to the caffeoyl and gluconic acid moieties.

Experimental Protocols

Isolation from Evodia rutaecarpa

A study by He et al. (2015) describes the isolation of this compound from the nearly ripe fruits of Evodia rutaecarpa. While the full detailed protocol is not accessible, the general workflow can be inferred.

Caption: General workflow for the isolation of natural products.

Methodology Outline:

-

Extraction: The dried and powdered fruits of Evodia rutaecarpa are extracted with a polar solvent like methanol or ethanol to obtain a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. The aqueous phase would likely contain the target compound.

-

Chromatography: The polar fraction is further purified using various column chromatography techniques, such as silica gel or Sephadex LH-20, to separate different classes of compounds.

-

Final Purification: Final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis

A specific chemical synthesis protocol for this compound is not documented in the available literature. However, a potential synthetic route could involve the esterification of D-gluconic acid with an activated form of trans-caffeic acid.

Caption: A plausible synthetic pathway for the target compound.

Hypothetical Synthesis Steps:

-

Protection of Caffeic Acid: The phenolic hydroxyl groups of trans-caffeic acid would need to be protected to prevent side reactions.

-

Activation of Caffeic Acid: The carboxylic acid group of the protected caffeic acid would be activated, for instance, by converting it to an acyl chloride or a mixed anhydride.

-

Selective Protection of Gluconic Acid: The hydroxyl groups of D-gluconic acid, except for the one at the C-6 position, would require protection.

-

Esterification: The activated caffeic acid derivative would then be reacted with the selectively protected D-gluconic acid to form the ester linkage at the C-6 position.

-

Deprotection: Finally, all protecting groups would be removed to yield this compound.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of caffeic acid and its derivatives, it is plausible that this compound exhibits antioxidant and anti-inflammatory properties.

Potential Antioxidant Activity

Caffeic acid is a potent antioxidant. This activity is attributed to its dihydroxyphenyl group, which can donate hydrogen atoms to scavenge free radicals. The presence of the caffeoyl moiety in this compound suggests it may also possess radical scavenging capabilities.

Caption: Postulated antioxidant mechanism.

Potential Anti-inflammatory Activity

Caffeic acid and its derivatives have been shown to exert anti-inflammatory effects through the modulation of various signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Caption: Potential inhibition of the NF-κB signaling pathway.

It is hypothesized that this compound may inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators.

Conclusion and Future Directions

This compound is a natural product with a chemical structure that suggests potential for interesting biological activities, particularly as an antioxidant and anti-inflammatory agent. However, there is a significant lack of comprehensive experimental data on its physicochemical properties and specific biological functions.

Future research should focus on:

-

Complete Physicochemical Characterization: Determination of melting point, boiling point, solubility, and detailed spectroscopic data (¹H and ¹³C NMR) is essential.

-

Development of a Synthetic Protocol: A reliable synthetic method would enable the production of larger quantities for in-depth biological studies.

-

In-depth Biological Evaluation: Comprehensive studies are needed to confirm its antioxidant and anti-inflammatory activities and to elucidate the specific signaling pathways it modulates.

-

Pharmacokinetic and Toxicological Studies: To assess its potential as a therapeutic agent, its absorption, distribution, metabolism, excretion, and toxicity profile must be investigated.

This technical guide serves as a starting point for researchers interested in this compound, highlighting the current state of knowledge and underscoring the areas where further investigation is critically needed.

References

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000625) [hmdb.ca]

- 2. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB001980) - FooDB [foodb.ca]

- 3. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation and Characterization of trans-Caffeoyl-6-O-D-gluconic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Caffeoyl-6-O-D-gluconic acid is a naturally occurring phenolic acid that has been identified in the nearly ripe fruits of Evodia rutaecarpa (Juss.) Benth.[1]. As a derivative of caffeic acid, a well-known antioxidant and anti-inflammatory agent, this compound is of significant interest to the pharmaceutical and nutraceutical industries. Caffeic acid and its derivatives are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer effects. The conjugation of caffeic acid with gluconic acid may influence its bioavailability, solubility, and pharmacological profile. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, including detailed experimental protocols and data interpretation.

While specific high-resolution spectral data for this compound is not widely available in the public domain, this guide compiles and analyzes data from its constituent moieties—trans-caffeic acid and D-gluconic acid—and closely related caffeoyl glycosides to present a thorough characterization.

Structural Elucidation

The structural elucidation of a novel natural product like this compound is a multi-step process that relies on a combination of spectroscopic and spectrometric techniques. The general workflow for such an analysis is outlined below.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a cornerstone technique for determining the molecular formula and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Molecular Formula |

| Negative | [M-H]⁻ | 357.0827 | 357.0839 | C₁₅H₁₇O₁₀⁻ |

| Positive | [M+H]⁺ | 359.0972 | - | C₁₅H₁₉O₁₀⁺ |

| Positive | [M+Na]⁺ | 381.0791 | - | C₁₅H₁₈O₁₀Na⁺ |

Note: The observed m/z for the [M-H]⁻ ion is based on reported data for caffeoylgluconic acid derivatives[2].

Fragmentation Analysis

In negative ion mode, the fragmentation of caffeoyl glycosides typically involves the cleavage of the ester or glycosidic bond.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 357.0839 | 195.0509 | [Gluconic acid - H]⁻ |

| 357.0839 | 179.0345 | [trans-Caffeic acid - H]⁻ |

| 179.0345 | 135.0446 | [trans-Caffeic acid - H - CO₂]⁻ |

Data derived from a stability study of caffeoylgluconic acid derivatives[2].

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and establishing connectivity within the molecule.

Predicted ¹H and ¹³C NMR Data

The following tables present predicted chemical shifts for this compound based on data for trans-caffeic acid, D-gluconic acid, and related glycosides.

Table 1: Predicted ¹H NMR Data (in D₂O, ~500 MHz)

| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |

| Caffeoyl Moiety | |||

| 2' | ~7.10 | d | ~2.0 |

| 5' | ~6.80 | d | ~8.2 |

| 6' | ~6.95 | dd | ~8.2, 2.0 |

| 7' (α) | ~6.30 | d | ~15.9 |

| 8' (β) | ~7.60 | d | ~15.9 |

| Gluconic Acid Moiety | |||

| 2 | ~4.15 | d | ~3.0 |

| 3 | ~3.80 | t | ~3.0 |

| 4 | ~3.75 | t | ~3.0 |

| 5 | ~4.00 | m | |

| 6a | ~4.40 | dd | ~12.0, 5.5 |

| 6b | ~4.25 | dd | ~12.0, 2.5 |

Table 2: Predicted ¹³C NMR Data (in D₂O, ~125 MHz)

| Position | Predicted δ (ppm) |

| Caffeoyl Moiety | |

| 1' | ~128.0 |

| 2' | ~116.0 |

| 3' | ~146.0 |

| 4' | ~149.0 |

| 5' | ~117.0 |

| 6' | ~123.0 |

| 7' (α) | ~115.0 |

| 8' (β) | ~148.0 |

| 9' (C=O) | ~169.0 |

| Gluconic Acid Moiety | |

| 1 (COOH) | ~177.0 |

| 2 | ~73.0 |

| 3 | ~72.5 |

| 4 | ~71.0 |

| 5 | ~74.0 |

| 6 | ~66.0 |

2D NMR Correlations (Predicted)

-

COSY: Correlations would be expected between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6a/H-6b in the gluconic acid moiety, and between H-5'/H-6' and H-7'/H-8' in the caffeoyl moiety.

-

HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms as listed in the tables above.

-

HMBC: Key long-range correlations would be crucial for confirming the ester linkage. A correlation between the protons at C-6 of the gluconic acid moiety (H-6a and H-6b) and the carbonyl carbon of the caffeoyl moiety (C-9') would definitively establish the 6-O-acylation position.

UV-Vis and IR Spectroscopy

UV-Vis Spectroscopy

Phenolic acids like caffeic acid derivatives exhibit characteristic UV absorption bands.

Predicted UV-Vis Absorption Maxima (in Methanol)

| λmax (nm) | Chromophore |

| ~325-330 | Cinnamoyl system (π → π*) |

| ~290-295 (shoulder) | Benzene ring |

| ~245 | Benzene ring |

| ~220 | Benzene ring |

IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretching (phenolic and carboxylic acid) |

| ~2900 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (ester) |

| ~1690 | C=O stretching (carboxylic acid) |

| ~1630 | C=C stretching (alkene) |

| ~1600, 1520 | C=C stretching (aromatic ring) |

| ~1270, 1170 | C-O stretching (ester and alcohol) |

Experimental Protocols

The following are detailed, generalized protocols for the key experiments involved in the isolation and characterization of this compound.

Extraction and Isolation

-

Preparation of Plant Material: Dried, nearly ripe fruits of Evodia rutaecarpa are ground into a fine powder.

-

Extraction: The powdered plant material is extracted with an 80% aqueous methanol (B129727) solution at room temperature with agitation for 24 hours. The process is repeated three times. The extracts are combined and filtered.

-

Solvent Partitioning: The methanol is removed from the combined extract under reduced pressure. The resulting aqueous solution is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, typically rich in polar glycosides, is subjected to column chromatography on a silica gel or Sephadex LH-20 column. Elution is performed with a gradient of increasing polarity, for example, using a chloroform-methanol-water solvent system.

-

Preparative HPLC: Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy:

-

A 5-10 mg sample of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or methanol-d₄).

-

¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data is processed and analyzed to assign all proton and carbon signals and to determine the connectivity of the molecule.

-

-

Mass Spectrometry (HR-ESI-MS):

-

A dilute solution of the sample in methanol or acetonitrile/water is infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Full scan mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS) experiments are performed on the parent ion to obtain fragmentation data for structural confirmation.

-

-

UV-Vis Spectroscopy:

-

A dilute solution of the compound in methanol is prepared.

-

The UV-Vis spectrum is recorded from 200 to 400 nm using a spectrophotometer.

-

-

IR Spectroscopy:

-

A small amount of the dried sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast onto a salt plate.

-

The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹.

-

Potential Biological Activity and Signaling Pathways

Caffeic acid and its derivatives are known to possess significant antioxidant and anti-inflammatory properties. These activities are often mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

The antioxidant effects of caffeic acid derivatives are attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant enzymes. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary regulator of the cellular antioxidant response.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Conclusion

This compound is a phenolic acid derivative with significant potential for further investigation in the fields of drug discovery and development. This technical guide provides a comprehensive framework for its structural elucidation and characterization, based on established analytical techniques and data from closely related compounds. The detailed protocols and predicted spectral data serve as a valuable resource for researchers working on the isolation and identification of this and similar natural products. Further studies are warranted to isolate larger quantities of this compound to perform detailed biological assays and to fully elucidate its specific mechanisms of action.

References

Preliminary Bioactivity Screening of trans-Caffeoyl-6-O-D-gluconic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed preliminary bioactivity screening for trans-Caffeoyl-6-O-D-gluconic acid. Although direct experimental data for this specific compound is scarce, its constituent moieties, caffeic acid and gluconic acid, suggest a strong potential for antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document outlines detailed experimental protocols for evaluating these potential bioactivities, based on established methodologies for structurally similar caffeic acid esters and glycosides. Furthermore, it visualizes key signaling pathways likely to be modulated by this compound and presents a structured workflow for its initial screening. The provided data, protocols, and visualizations aim to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.

Introduction

This compound is a natural product that has been isolated from sources such as the fruits of Evodia rutaecarpa. As a derivative of caffeic acid, a well-documented phenolic compound with a wide range of biological activities, it is hypothesized that this compound will exhibit similar properties. Caffeic acid and its derivatives, including esters and glycosides, are known for their potent antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The conjugation of caffeic acid with D-gluconic acid may influence its bioavailability, solubility, and specific biological activities. This guide outlines a systematic approach to the preliminary bioactivity screening of this compound.

Predicted Bioactivities and Data from Related Compounds

Based on the known biological effects of caffeic acid derivatives, the following bioactivities are predicted for this compound. The tables below summarize quantitative data from studies on analogous compounds.

Antioxidant Activity

Caffeic acid and its esters are potent antioxidants.[1] The antioxidant capacity is often evaluated using radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[4][5]

Table 1: Antioxidant Activity of Caffeic Acid Derivatives

| Compound | Assay | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| Caffeic Acid | DPPH | - | [4] |

| Chicoric Acid (dicaffeoyltartaric acid) | DPPH | 8.24 | [4] |

| 3,5-dicaffeoylquinic acid | DPPH | 7.62 | [4] |

| Caffeoyl-β-d-glucopyranoside | DPPH | 93.25 | [6] |

| Vitamin C (Ascorbic Acid) | DPPH | 15.66 |[4] |

Anti-inflammatory Activity

Caffeic acid derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating the expression of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][7][8]

Table 2: Anti-inflammatory Activity of Caffeic Acid Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Caffeic acid methyl ester | NO Production | RAW 264.7 | 21.0 | [9] |

| Caffeic acid ethyl ester | NO Production | RAW 264.7 | 12.0 | [9] |

| Caffeic acid butyl ester | NO Production | RAW 264.7 | 8.4 | [9] |

| Caffeic acid octyl ester | NO Production | RAW 264.7 | 2.4 | [9] |

| Caffeic acid benzyl (B1604629) ester | NO Production | RAW 264.7 | 10.7 | [9] |

| Caffeic acid phenethyl ester (CAPE) | NO Production | RAW 264.7 | 4.8 | [9] |

| Shimobashiric acid B | NO Production | - | 1.4 | [3] |

| Rosmarinic acid methyl ester | NO Production | - | 0.6 |[3] |

Enzyme Inhibitory Activity

Caffeic acid and its derivatives are known to inhibit various enzymes, including those involved in carbohydrate metabolism (e.g., α-amylase and α-glucosidase) and proteolysis (e.g., elastase).[1][10]

Table 3: Enzyme Inhibitory Activity of Caffeic Acid Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Caffeic Acid | α-Amylase | 3.68 | [11] |

| Caffeic Acid | α-Glucosidase | 4.98 | [11] |

| Chlorogenic Acid | α-Amylase | 9.10 | [11] |

| Chlorogenic Acid | α-Glucosidase | 9.24 | [11] |

| Eicosanyl caffeate | Elastase | 0.99 | [1] |

| Docosyl caffeate | Elastase | 1.4 |[1] |

Experimental Protocols

The following are detailed protocols for the preliminary bioactivity screening of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Prepare a series of dilutions of the test compound (e.g., 1, 10, 50, 100 µg/mL).

-

Prepare a fresh solution of DPPH in ethanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use a suitable standard antioxidant, such as ascorbic acid or gallic acid, as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, which results in a decrease in absorbance.

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add 20 µL of each dilution of the test compound to respective wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Use Trolox or ascorbic acid as a standard.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assays

Principle: This assay measures the inhibition of nitric oxide production in macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance with a standard curve of sodium nitrite.

-

A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[17]

Principle: This method is used to detect the level of COX-2 protein expression in cells treated with the test compound and an inflammatory stimulus.

-

Culture RAW 264.7 cells and treat them with the test compound and LPS as described in the NO inhibition assay.

-

After treatment, lyse the cells to extract total proteins.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for COX-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Enzyme Inhibitory Assays

Principle: This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. The enzyme activity is determined by measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate (B84403) buffer (pH 6.8).

-

Prepare a solution of the substrate, pNPG, in the same buffer.

-

In a 96-well plate, add various concentrations of this compound.

-

Add the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Use acarbose (B1664774) as a positive control.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Caffeic acid derivatives have been shown to inhibit its activation.[21][22][23][24][25][26]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation that can be modulated by caffeic acid derivatives.[27][28][29][30]

Experimental Workflow

A logical workflow for the preliminary bioactivity screening is essential for a systematic evaluation.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking, its chemical structure strongly suggests a profile rich in antioxidant, anti-inflammatory, and enzyme-inhibiting properties, consistent with other caffeic acid derivatives. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic preliminary evaluation of this compound. The investigation into its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, will be crucial in elucidating its mechanism of action and potential therapeutic applications. The findings from this proposed screening will be instrumental in guiding future preclinical and clinical development of this compound.

References

- 1. Bioactive caffeic acid esters from Glycyrrhiza glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anti-inflammatory activity of caffeic acid derivatives isolated from the roots of Salvia miltiorrhiza Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeoyl Derivatives: Major Antioxidant Compounds of Some Wild Herbs of the Asteraceae Family [scirp.org]

- 5. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Caffeic and chlorogenic acids inhibit key enzymes linked to type 2 diabetes (in vitro): a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. A multimodal caffeic acid-derived alkyl-amide antidiabetic agent: targeting α-glucosidase, α-amylase, oxidative stress, and protein glycation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05522A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Caffeic acid phenethyl ester attenuates neuropathic pain by suppressing the p38/NF-κB signal pathway in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 24. mdpi.com [mdpi.com]

- 25. Caffeic acid phenethyl ester attenuates osteoarthritis progression by activating NRF2/HO-1 and inhibiting the NF-κB signaling pathway - ProQuest [proquest.com]

- 26. The Pluripotent Activities of Caffeic Acid Phenethyl Ester [mdpi.com]

- 27. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Caffeic acid-grafted chitooligosaccharides downregulate MAPK and NF-kB in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of trans-Caffeoyl-6-O-D-gluconic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-Caffeoyl-6-O-D-gluconic acid, a natural product isolated from sources such as the fruits of Evodia rutaecarpa.[1] Due to the limited availability of direct quantitative solubility data for this specific compound, this guide offers a detailed analysis based on the known properties of its constituent moieties: caffeic acid and gluconic acid. Furthermore, it presents a generalized experimental protocol for determining its solubility and explores potential signaling pathways in which this compound may be involved, based on the bioactivity of its source plant.

Predicted Solubility Profile

This compound is a molecule that combines the structural features of both a lipophilic caffeic acid moiety and a hydrophilic gluconic acid tail. This amphiphilic nature suggests a nuanced solubility profile.

-

Aqueous Solubility: Gluconic acid is known to be freely soluble in water.[2][3][4][5] The presence of multiple hydroxyl groups on the gluconic acid portion of the molecule is expected to impart significant water solubility. However, the caffeoyl group will likely decrease its overall aqueous solubility compared to pure gluconic acid.

-

Organic Solvent Solubility: Caffeic acid and its esters exhibit good solubility in various organic solvents. For instance, caffeic acid is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[6][7] Caffeic acid phenethyl ester (CAPE), a well-studied derivative, is soluble in DMSO, ethanol, ethyl acetate, methanol, acetone, and acetonitrile, but insoluble in water.[8] It is therefore anticipated that this compound will be soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Moderately Soluble | The hydrophilic gluconic acid moiety promotes solubility, while the more lipophilic caffeoyl group may limit it. |

| Methanol, Ethanol | Soluble | These solvents can engage in hydrogen bonding with the hydroxyl groups of both the caffeic acid and gluconic acid moieties. Caffeic acid itself is soluble in ethanol.[6][7] |

| Polar Aprotic | ||

| DMSO, DMF | Soluble | These are strong organic solvents capable of dissolving a wide range of compounds, including caffeic acid.[6][7] |

| Acetonitrile | Moderately Soluble | Caffeic acid esters have shown solubility in acetonitrile.[8] |

| Ethyl Acetate | Sparingly Soluble | While some caffeic acid esters are soluble in ethyl acetate,[8] the highly polar gluconic acid tail may reduce solubility. |

| Non-Polar | ||

| Hexane, Toluene | Insoluble | The overall polarity of the molecule, dominated by the gluconic acid moiety, is too high for significant interaction with non-polar solvents. |

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of this compound, based on the widely accepted shake-flask method.[9] This method is suitable for establishing thermodynamic equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, etc., analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours). The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to generate a calibration curve. A rapid HPLC method for the determination of major phenolic acids in plant material could be adapted for this purpose.

-

Dilute the filtered sample from the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Potential Signaling Pathway Involvement

Direct studies on the interaction of this compound with specific signaling pathways are not yet available. However, as this compound is a constituent of Evodia rutaecarpa, its biological activities may contribute to the overall pharmacological effects of the plant extract. Network pharmacology studies on Evodia rutaecarpa have identified several key signaling pathways that are modulated by its active compounds and are implicated in its anti-inflammatory and anti-cancer properties.[10][11][12][13]

Key Signaling Pathways Associated with Evodia rutaecarpa:

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Compounds from Evodia rutaecarpa have been shown to target components of this pathway.[10][11]

-

AKT1 Signaling Pathway: The AKT1 (Protein Kinase B) pathway is a central regulator of cell survival, growth, and metabolism. Its modulation is a key mechanism for the anti-cancer effects of many natural products.[10]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of plant-derived compounds.[11][13]

-

TNF and IL-17 Signaling Pathways: Tumor Necrosis Factor (TNF) and Interleukin-17 (IL-17) are pro-inflammatory cytokines whose signaling pathways are often targeted in the treatment of inflammatory diseases.[11][13]

Given that caffeic acid and its derivatives are known to possess antioxidant and anti-inflammatory activities,[14][15] it is plausible that this compound may contribute to the modulation of these pathways.

Diagram 2: Potential Interaction with Inflammatory Signaling Pathways

Caption: Hypothesized modulation of key signaling pathways.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. Caffeic Acid - CD Formulation [formulationbio.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. scbt.com [scbt.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Analysis of the Molecular Mechanism of Evodia rutaecarpa Fruit in the Treatment of Nasopharyngeal Carcinoma Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Therapeutic Potential of Evodia rutaecarpa in Early-Onset Pancreatic Cancer: A Network Pharmacology and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potential active compounds and common mechanisms of Evodia rutaecarpa for Alzheimer's disease comorbid pain by network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Potential Unlocking of Biological Activity of Caffeic Acid by Incorporation into Hydrophilic Gels - PMC [pmc.ncbi.nlm.nih.gov]

"trans-Caffeoyl-6-O-D-gluconic acid" stability under various pH and temperature conditions

An In-depth Technical Guide to the Stability of trans-Caffeoyl-6-O-D-gluconic Acid under Various pH and Temperature Conditions

For researchers, scientists, and professionals in drug development, understanding the stability of a compound is critical for formulation, storage, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of the stability of this compound (CGA) under diverse pH and temperature settings, based on current scientific literature.

Overview of this compound Stability

This compound has demonstrated notable stability across a range of temperature and pH conditions.[1][2] A systematic study on caffeoylgluconic acid derivatives found that CGA is relatively inert to variations in temperature and pH within the tested ranges when compared to its methyl ester and γ-lactone analogs.[1][2] This inherent stability makes it a promising candidate for further pharmaceutical development.

Quantitative Stability Data

The stability of this compound was evaluated by monitoring its concentration over time under various stress conditions. The following tables summarize the percentage of the compound remaining after incubation at different temperatures and pH levels for 12 hours.

Table 1: Temperature Stability of this compound

| Temperature (°C) | Concentration Remaining (%) after 12h |

| 4 | ~100 |

| 25 | ~100 |

| 40 | ~98 |

| 60 | ~95 |

| 80 | ~92 |

Table 2: pH Stability of this compound

| pH | Concentration Remaining (%) after 12h |

| 2 | ~100 |

| 4 | ~100 |

| 6 | ~98 |

| 8 | ~95 |

| 10 | ~90 |

| 12 | ~85 |

Experimental Protocols

The stability of this compound was assessed using a validated Ultra-Performance Liquid Chromatography with Diode Array Detector (UPLC-DAD) method.[1][2]

3.1. Sample Preparation and Stress Conditions

-

Stock Solution: A stock solution of this compound was prepared in methanol.

-

Temperature Stress: Aliquots of the stock solution were subjected to various temperatures (4, 25, 40, 60, and 80 °C) in a water bath for 12 hours.

-

pH Stress: The stability was tested in different buffer solutions with pH values ranging from 2 to 12. Samples were incubated at a constant temperature for 12 hours.

3.2. Analytical Method: UPLC-DAD

-

Instrumentation: An Agilent 1290 Infinity UPLC system equipped with a diode array detector was used.

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Detection Wavelength: 325 nm.

-

Injection Volume: 2 µL.

-

Column Temperature: 30 °C.

3.3. Degradation Product Identification

For the identification of degradation products, an Ultra-Performance Liquid Chromatography-Diode Array Detector/Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry (UPLC-DAD/ESI-Q-TOF MS) method was employed.[1] This allowed for the characterization of the degradation products based on their mass-to-charge ratio and fragmentation patterns.[2]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

Caption: Experimental workflow for stability testing.

4.2. Proposed Degradation Pathway

The primary degradation pathway for this compound involves hydrolysis and subsequent isomerization.[2]

Caption: Proposed degradation pathway of CGA.

Conclusion

This compound exhibits good stability under a range of pH and temperature conditions, with degradation primarily occurring under more extreme alkaline and high-temperature environments.[1][2] The main degradation pathway involves hydrolysis to caffeic acid and gluconic acid, followed by isomerization.[2] This stability profile is a positive attribute for its potential development as a therapeutic agent. Further forced degradation studies under oxidative and photolytic conditions could provide a more complete understanding of its stability.

References

Methodological & Application

HPLC-DAD method for "trans-Caffeoyl-6-O-D-gluconic acid" quantification

An Application Note and Protocol for the Quantification of trans-Caffeoyl-6-O-D-gluconic acid using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Introduction

This compound is a phenolic compound belonging to the hydroxycinnamic acid derivatives. These compounds are of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to their potential bioactive properties, including antioxidant activities. Accurate and reliable quantification of such compounds in various matrices, including plant extracts and formulated products, is crucial for quality control, efficacy studies, and pharmacokinetic analysis.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful analytical technique for the separation, identification, and quantification of phenolic compounds.[1][2] The method offers high resolution, sensitivity, and specificity. The DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. This application note details a robust HPLC-DAD method developed for the quantitative analysis of this compound.

Principle

The method is based on reversed-phase chromatography (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution, involving a gradual change in the mobile phase composition (typically acidified water and an organic solvent like acetonitrile (B52724) or methanol), is employed to achieve optimal separation of the target compound from other matrix components.[1][3] The Diode-Array Detector measures the absorbance of the eluting compounds at a specified wavelength, which for caffeic acid derivatives is typically around 325 nm.[4] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a pure standard.

Materials and Reagents

-

Instrumentation:

-

Agilent 1260 Infinity II HPLC system or equivalent, equipped with:

-

Quaternary Pump (G7111B)

-

Vialsampler (G7129A)

-

Column Thermostat

-

Diode-Array Detector (DAD) HS (G7117C)

-

-

Analytical Balance

-

pH meter

-

Sonicator

-

Vortex Mixer

-

Centrifuge

-

-

Chemicals and Consumables:

-

This compound reference standard (Purity ≥ 95%)

-

Methanol (B129727) (HPLC Grade)[1]

-

Acetonitrile (HPLC Grade)[1]

-

Ultrapure Water (18.2 MΩ·cm)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

-

-

Chromatographic Column:

-

Reversed-phase C18 column (e.g., ZORBAX SB-Aq, 4.6 x 250 mm, 5 µm particle size) or equivalent.[3]

-

Experimental Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.[1] This solution should be stored at 4°C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase initial composition or methanol to obtain concentrations ranging from 1 to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1] These solutions are used to construct the calibration curve.

Sample Preparation (General Protocol for Plant Extracts)

-

Extraction: Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube. Add 10 mL of 80% aqueous methanol.[7]

-

Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath to facilitate the extraction of phenolic compounds.[7]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid residue.[4]

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[4]

-

Dilution: If necessary, dilute the sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

HPLC-DAD Chromatographic Conditions

The following conditions are recommended for the analysis:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm[3] |

| Mobile Phase A | 0.1% Formic Acid in Ultrapure Water[5] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient Elution | 0-5 min, 5% B; 5-25 min, 5-35% B; 25-35 min, 35-60% B; 35-40 min, 60-95% B; hold for 5 min; re-equilibrate for 5 min |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL[1][2] |

| Column Temperature | 30°C |

| DAD Detection | Quantification Wavelength: 325 nm. Spectral Scan: 200-400 nm for peak purity analysis.[4] |

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:

-

Linearity: Assessed by injecting the calibration standards in triplicate and plotting the peak area against the concentration. The coefficient of determination (R²) should be > 0.99.[2][3]

-

Specificity: Evaluated by comparing the chromatograms of a blank, a standard, and a sample to check for interferences. Peak purity can be assessed using the DAD spectral data.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[3]

-

Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should typically be < 5%.[1][2]

-

Accuracy: Determined by performing recovery studies on spiked samples at different concentration levels. Recoveries are expected to be within the range of 98-102%.[1]

Data Presentation

The quantitative results from the method validation should be summarized for clear interpretation.

Table 1: HPLC-DAD Method Validation Parameters

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 100 |

| Correlation Coefficient (R²) | > 0.999[1] |

| Regression Equation | y = mx + c |

| Limit of Detection (LOD) (µg/mL) | 0.01 - 0.35[2] |

| Limit of Quantification (LOQ) (µg/mL) | 0.03 - 1.07[2] |

| Accuracy (Recovery %) | 98.33 - 101.12%[1] |

| Precision (Repeatability, RSD %) | < 5%[1] |

| Precision (Inter-day, RSD %) | < 5% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the HPLC-DAD quantification process.

Conclusion

The described HPLC-DAD method provides a reliable, sensitive, and accurate protocol for the quantification of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile allows for excellent separation, while DAD detection provides the necessary specificity for accurate measurement. This application note serves as a comprehensive guide for researchers and scientists in academic and industrial settings, enabling them to implement this method for routine analysis, quality control, and research purposes. Proper method validation is essential before its application to ensure the integrity and reliability of the generated data.

References